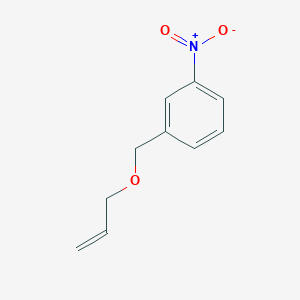

1-Allyloxymethyl-3-nitrobenzene

Description

1-Allyloxymethyl-3-nitrobenzene (CAS: Not explicitly provided in evidence) is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the 3-position and an allyloxymethyl (-CH₂-O-CH₂-CH₂-CH₂) group at the 1-position. The nitro group is strongly electron-withdrawing, influencing the compound’s electronic properties and reactivity, particularly in electrophilic substitution reactions.

Propriétés

IUPAC Name |

1-nitro-3-(prop-2-enoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h2-5,7H,1,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRKXXSCGFSHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Allyloxymethyl-3-nitrobenzene typically involves the nitration of allyloxymethylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity.

Analyse Des Réactions Chimiques

1-Allyloxymethyl-3-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

Substitution: The allyloxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, catalysts, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Allyloxymethyl-3-nitrobenzene has shown promise in several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s antimicrobial properties make it useful in studying microbial contamination prevention.

Medicine: Preclinical studies have demonstrated its potential as an anti-cancer agent, showing cytotoxic effects on various cancer cell lines and inducing apoptosis.

Industry: It is utilized in manufacturing processes to improve product quality and efficiency.

Mécanisme D'action

The mechanism by which 1-Allyloxymethyl-3-nitrobenzene exerts its effects involves interactions with molecular targets and pathways. In the context of its anti-cancer properties, the compound induces apoptosis in cancer cells by disrupting cellular processes and signaling pathways essential for cell survival and proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1-allyloxymethyl-3-nitrobenzene with structurally related nitroaromatic compounds, highlighting key differences in substituents, physicochemical properties, and reactivity:

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity :

- Allyloxymethyl vs. Chloromethyl : The allyloxymethyl group offers unsaturation for allylic reactions, while the chloromethyl group is more reactive in nucleophilic substitutions (e.g., SN2) .

- Nitro Group Orientation : Twisting of the nitro group (e.g., 38.81° in 1-chloro-2-methyl-3-nitrobenzene) reduces conjugation with the aromatic ring, altering electronic effects and reaction pathways .

Intermolecular Interactions :

- Weak C–H···O interactions in 1-chloromethyl-3-nitrobenzene facilitate corrugated crystal packing , whereas 1-(3,3-dichloroallyloxy)-2-nitrobenzene relies on C–H···Cl contacts for stability .

Toxicity and Safety :

- Nitroaromatics like 1-chloro-3-nitrobenzene and 1-chloro-2-methyl-3-nitrobenzene exhibit significant toxicity (e.g., aquatic toxicity , inhalation risks ), necessitating stringent handling protocols.

Synthetic Utility :

- Allyloxy-containing compounds (e.g., 1-(allyloxy)-4-chloro-2-nitrobenzene) are prized for high-yield synthetic routes and versatility in polymer chemistry .

Activité Biologique

1-Allyloxymethyl-3-nitrobenzene (CAS No. 117401-73-7) is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Allyloxymethyl-3-nitrobenzene features a nitro group and an allyloxymethyl substituent on a benzene ring. The presence of the nitro group is significant as it often influences the compound's reactivity and biological interactions.

Biological Activity Overview

Antimicrobial Activity : Preliminary studies indicate that 1-Allyloxymethyl-3-nitrobenzene exhibits antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections.

Anticancer Properties : Research has explored its role as an anticancer agent. The compound's structure allows it to interact with cellular pathways involved in cancer cell proliferation and apoptosis.

The biological activity of 1-Allyloxymethyl-3-nitrobenzene can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The nitro group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition of cancer cell growth.

- Cell Signaling Disruption : The compound may disrupt critical signaling pathways, such as those mediated by growth factors, which are crucial for tumor progression.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.

-

Anticancer Activity :

- In vitro studies demonstrated that 1-Allyloxymethyl-3-nitrobenzene induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 20 to 40 µM, suggesting moderate potency.

-

Toxicological Assessments :

- Toxicological evaluations indicated that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile.

Comparative Analysis

To better understand the biological activity of 1-Allyloxymethyl-3-nitrobenzene, it is useful to compare it with other related compounds:

| Compound Name | CAS No. | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| 1-Allyloxymethyl-3-nitrobenzene | 117401-73-7 | Moderate | Moderate | Potential enzyme inhibitor |

| Nitrobenzene | 98-95-3 | Low | Low | Known for toxicity |

| 4-Nitrophenol | 100-02-7 | Low | Moderate | Commonly used in research |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.